RX-3117

説明

特性

IUPAC Name |

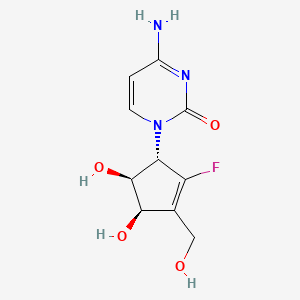

4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O4/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18/h1-2,7-9,15-17H,3H2,(H2,12,13,18)/t7-,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLGKCJUPWYJON-HLTSFMKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113297 |

Source

|

| Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865838-26-2 |

Source

|

| Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865838-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roducitabine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865838262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorocyclopentenylcytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RODUCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4A82I0JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of RX-3117 in Pancreatic Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RX-3117 is an orally administered, small molecule cytidine analog that has demonstrated promising antitumor activity in pancreatic cancer. As a nucleoside antimetabolite, its mechanism of action is multifaceted, targeting fundamental processes of cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the core mechanisms of this compound in pancreatic cancer, detailing its activation, molecular targets, and the preclinical and clinical evidence supporting its therapeutic potential.

Dual Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action following its selective activation within tumor cells. This targeted activation provides a therapeutic window, minimizing effects on normal tissues. The two primary mechanisms are:

-

Inhibition of DNA and RNA Synthesis: Upon activation, this compound is incorporated into both DNA and RNA, disrupting their synthesis and leading to cell cycle arrest and apoptosis.

-

Inhibition of DNA Methyltransferase 1 (DNMT1): this compound leads to the downregulation of DNMT1, an enzyme crucial for maintaining DNA methylation patterns. This inhibition can lead to the re-expression of tumor suppressor genes silenced by hypermethylation.[1][2]

Signaling Pathway of this compound Activation and Action

The following diagram illustrates the intracellular pathway of this compound, from cellular uptake to its ultimate effects on DNA and RNA synthesis and DNA methylation.

References

RX-3117: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Molecular Structure, Mechanism of Action, and Preclinical/Clinical Development of a Novel Nucleoside Analog

Core Compound Details: The Molecular Structure of RX-3117

This compound is a novel, orally available small molecule and a cytidine analog with potential antineoplastic activity. Its chemical structure is a key determinant of its unique mechanism of action and pharmacological profile.

Table 1: Molecular Identity of this compound

| Parameter | Value |

| IUPAC Name | 4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one |

| SMILES Notation | O=C1N([C@@H]2C(F)=C(CO)--INVALID-LINK--[C@H]2O)C=CC(N)=N1 |

| Molecular Formula | C₁₀H₁₂FN₃O₄ |

| Molecular Weight | 257.22 g/mol [1][2] |

| CAS Number | 865838-26-2[3] |

| Synonyms | TV-1360, Fluorocyclopentenylcytosine |

Mechanism of Action and Signaling Pathway

This compound exhibits a dual mechanism of action that distinguishes it from other nucleoside analogs. Its anticancer activity is initiated by its selective activation within cancer cells and culminates in the disruption of DNA and RNA synthesis and the epigenetic modification of gene expression.

Upon oral administration, this compound is absorbed and transported into cancer cells, primarily via the human equilibrative nucleoside transporter 1 (hENT1). Inside the cell, it is activated through a series of phosphorylation steps. The initial and rate-limiting step is the conversion of this compound to its monophosphate form (this compound-MP) by the enzyme uridine-cytidine kinase 2 (UCK2). UCK2 is notably overexpressed in various tumor types compared to normal tissues, which contributes to the tumor-selective activation of this compound.

Following its initial phosphorylation, this compound-MP is further phosphorylated to its diphosphate (this compound-DP) and active triphosphate (this compound-TP) forms. This compound-TP can then be incorporated into both RNA and DNA, leading to the inhibition of their synthesis and ultimately inducing cell cycle arrest and apoptosis.

In addition to its role as a fraudulent nucleotide, this compound also inhibits DNA methyltransferase 1 (DNMT1). This inhibition leads to a reduction in DNA methylation, which can result in the re-expression of tumor suppressor genes that were epigenetically silenced, further contributing to the compound's anticancer effects.

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Quantitative Preclinical and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colon | 0.39 |

| MDA-MB-231 | Breast | 0.18 |

| PANC-1 | Pancreatic | 0.62 |

| Caki-1 | Renal | 0.84 |

| MCF7 | Breast | 0.34 |

| A549 | Lung | 0.34 |

| MKN45 | Gastric | 0.50 |

| U251 | Glioblastoma | 0.83 |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Tumor Growth Inhibition (%) | Gemcitabine Tumor Growth Inhibition (%) |

| Colo 205 | Colon | 100 | 28 |

| H460 | Non-Small Cell Lung | 78 | 30 |

| H69 | Small Cell Lung | 62 | 25 |

| CaSki | Cervical | 66 | 0 |

| CTG-0298 | Pancreatic | 76 | 38 |

Table 4: Pharmacokinetic Parameters of Oral this compound in Cancer Patients

| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | t₁/₂ (hours) | Oral Bioavailability (%) |

| 50 mg | 303.3 | 2.16 | 13.95 | 55.7 |

| 100 mg | 311.43 | 2.49 | 20.92 | 33.4 |

Table 5: Clinical Efficacy of this compound in Combination with Nab-Paclitaxel in Metastatic Pancreatic Cancer

| Response | Percentage of Patients |

| Overall Response Rate (ORR) | 23.1% |

| Disease Control Rate (DCR) | 74.4% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for this compound).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

Analysis of Intracellular this compound Nucleotides by LC-MS/MS

This method allows for the quantification of this compound and its phosphorylated metabolites within cells.

Materials:

-

Cell culture dishes

-

This compound

-

Ice-cold methanol (60%)

-

LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)

-

Reversed-phase C18 column

-

Mobile phase A: 10 mM ammonium acetate in water, pH 7.0

-

Mobile phase B: Acetonitrile

-

Internal standard (e.g., a stable isotope-labeled analog of this compound)

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time. After incubation, wash the cells with ice-cold PBS and lyse them with 1 mL of ice-cold 60% methanol.

-

Sample Preparation: Scrape the cells and collect the lysate. Add the internal standard. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program, for example, starting with 95% mobile phase A and increasing the percentage of mobile phase B over time.

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for this compound and its phosphorylated forms.

-

-

Data Analysis: Quantify the concentrations of this compound and its metabolites by comparing their peak areas to those of the internal standard and a standard curve.

Western Blotting for DNMT1 Expression

This technique is used to detect and quantify the levels of DNMT1 protein in cells following treatment with this compound.

Materials:

-

Cell culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against DNMT1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired duration. Wash the cells with PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.

In Vivo Xenograft Studies

These studies are crucial for evaluating the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle-treated group.

This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data and protocols related to this compound. It is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

References

RX-3117: A Novel Cytidine Analog Antimetabolite for Selective Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RX-3117 is an orally bioavailable, small molecule cytidine analog that represents a promising advancement in the field of antimetabolite-based cancer therapy. Its unique mechanism of action, which combines the disruption of nucleic acid synthesis with epigenetic modulation, coupled with a favorable pharmacological profile, positions it as a potential alternative or adjunct to existing treatments, including for gemcitabine-resistant tumors. This technical guide provides a comprehensive overview of the core scientific and clinical data on this compound, with a focus on its mechanism of action, preclinical and clinical efficacy, and detailed experimental methodologies.

Introduction

Nucleoside analogs are a cornerstone of chemotherapy, functioning by interfering with DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. This compound, chemically known as fluorocyclopentenyl cytosine, is a next-generation cytidine analog designed to overcome some of the limitations of previous drugs in this class, such as gemcitabine. A key distinguishing feature of this compound is its selective activation in tumor cells and its dual mechanism of action, which includes both direct DNA/RNA incorporation and inhibition of DNA methyltransferase 1 (DNMT1).[1][2] Furthermore, its resistance to degradation by cytidine deaminase (CDA) contributes to its excellent oral bioavailability.[1][3]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl)pyrimidin-2(1H)-one |

| Molecular Formula | C₁₀H₁₂FN₃O₄ |

| Molecular Weight | 257.22 g/mol |

| CAS Number | 865838-26-2 |

| Synonyms | TV-1360, Fluorocyclopentenylcytosine |

| Solubility | Soluble in DMSO |

Mechanism of Action

The anticancer activity of this compound is multifaceted, involving a cascade of intracellular events that ultimately lead to tumor cell death.

Cellular Uptake and Metabolic Activation

This compound enters the cell via the human equilibrative nucleoside transporter 1 (hENT1).[4][5] Once inside the cell, it undergoes a series of phosphorylation steps to become pharmacologically active. This activation is initiated by the enzyme uridine-cytidine kinase 2 (UCK2), which converts this compound to its monophosphate form (this compound-MP).[1][6][7] UCK2 is often overexpressed in tumor cells compared to normal tissues, which contributes to the selective activity of this compound.[1][2] Subsequent phosphorylation by other kinases, such as UMPK and NDPK, leads to the formation of the diphosphate (this compound-DP) and the active triphosphate (this compound-TP) metabolites.[1]

Dual Anticancer Effects

The active metabolites of this compound exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of DNA and RNA Synthesis: The triphosphate form, this compound-TP, and its deoxy counterpart, dthis compound-TP, are incorporated into RNA and DNA, respectively.[1][8] This incorporation disrupts the normal synthesis of nucleic acids, leading to errors in transcription and replication, which in turn induces cell cycle arrest and apoptosis.[3][4]

-

Inhibition of DNA Methyltransferase 1 (DNMT1): this compound has been shown to downregulate the expression of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns.[1][3] Inhibition of DNMT1 leads to global DNA hypomethylation, which can reactivate tumor suppressor genes that were silenced epigenetically, thereby contributing to the anti-tumor effect.[9]

Preclinical Efficacy

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines, including those resistant to gemcitabine.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT-116 | Colon Cancer | 0.39 | [6] |

| MDA-MB-231 | Breast Cancer | 0.18 | [6] |

| PANC-1 | Pancreatic Cancer | 0.62 | [6] |

| Caki-1 | Kidney Cancer | 0.84 | [6] |

| MCF7 | Breast Cancer | 0.34 | [6] |

| A549 | Lung Cancer | 0.34 | [6] |

| MKN45 | Gastric Cancer | 0.50 | [6] |

| U251 | Glioblastoma | 0.83 | [6] |

| NCI-H226 | Lung Cancer | 0.25 | [8] |

In Vivo Antitumor Activity

In various xenograft models, orally administered this compound has shown significant tumor growth inhibition, even in tumors known to be insensitive to gemcitabine.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Colo 205 | Colon Cancer | This compound (oral) | 100% | [1] |

| Colo 205 | Colon Cancer | Gemcitabine | 28% | [1] |

| H460 | Non-Small Cell Lung Cancer | This compound (oral) | 78% | [1] |

| H460 | Non-Small Cell Lung Cancer | Gemcitabine | 30% | [1] |

| H69 | Small Cell Lung Cancer | This compound (oral) | 62% | [1] |

| H69 | Small Cell Lung Cancer | Gemcitabine | 25% | [1] |

| CaSki | Cervical Cancer | This compound (oral) | 66% | [1] |

| CaSki | Cervical Cancer | Gemcitabine | 0% | [1] |

| CTG-0298 (Pancreatic) | Pancreatic Cancer | This compound (oral) | 76% | [1] |

| CTG-0298 (Pancreatic) | Pancreatic Cancer | Gemcitabine | 38% | [1] |

Clinical Development and Pharmacokinetics

This compound has undergone Phase I and II clinical trials, demonstrating a manageable safety profile and promising antitumor activity in patients with advanced solid tumors, including pancreatic and bladder cancer.[1][3] In a Phase 1/2 study in combination with nab-paclitaxel for metastatic pancreatic adenocarcinoma, the recommended Phase 2 dose (RP2D) of this compound was determined to be 700 mg/day.[10] The pharmacokinetic profile of this compound is characterized by good oral absorption and plasma concentrations that reach cytotoxic levels.[1]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC₅₀ value.

Materials:

-

Cancer cell lines of interest

-

96-well microplates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

UCK2 Enzyme Activity Assay

Objective: To measure the activity of UCK2 in cell lysates.

Materials:

-

Cell lysates from cancer cell lines

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

ATP

-

Uridine or cytidine as substrate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer.

-

Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

In a 96-well plate, add cell lysate (containing UCK2), assay buffer, and ATP.

-

Initiate the reaction by adding the substrate (uridine or cytidine).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP generated and thus to the UCK2 activity.

Xenograft Tumor Model Study

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Human cancer cell line for implantation

-

Matrigel (optional)

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at various doses) or vehicle control to the respective groups via oral gavage daily or according to the desired schedule.

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

DNMT1 Inhibition Assay (Western Blot)

Objective: To assess the effect of this compound on DNMT1 protein expression levels.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against DNMT1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of DNMT1.

Conclusion

This compound is a novel cytidine analog with a compelling preclinical and emerging clinical profile. Its dual mechanism of action, targeting both nucleic acid synthesis and epigenetic regulation, offers a potentially powerful strategy for cancer treatment. The selective activation by the tumor-associated enzyme UCK2 and its favorable oral bioavailability further enhance its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a next-generation antimetabolite for a range of solid tumors.

References

- 1. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma. [vivo.weill.cornell.edu]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

The Role of Uridine-Cytidine Kinase 2 (UCK2) in the Activation of RX-3117: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RX-3117, a novel oral small molecule cyclopentyl pyrimidyl nucleoside analog, has demonstrated promising anticancer activity, particularly in tumors resistant to existing therapies like gemcitabine.[1][2] The activation of this compound is a critical step in its mechanism of action and is predominantly mediated by the enzyme Uridine-cytidine kinase 2 (UCK2).[3][4] This technical guide provides an in-depth overview of the core aspects of UCK2-mediated activation of this compound, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows. UCK2 is selectively expressed in tumor tissues, offering a therapeutic window for targeted cancer treatment.[1]

Mechanism of Action: UCK2-Mediated Phosphorylation

This compound exerts its cytotoxic effects after intracellular phosphorylation to its active triphosphate form. The initial and rate-limiting step in this activation cascade is the conversion of this compound to this compound monophosphate (this compound-MP), a reaction catalyzed by Uridine-Cytidine Kinase (UCK).[2] There are two isoforms of UCK, UCK1 and UCK2. Studies have conclusively shown that this compound is specifically activated by UCK2, with UCK1 playing no significant role.[3][5] This specificity is crucial as UCK2 is overexpressed in various cancer types while having limited expression in normal tissues, potentially minimizing off-target toxicity.[1]

Following its formation, this compound-MP is further phosphorylated to its diphosphate (this compound-DP) and triphosphate (this compound-TP) forms. The active this compound-TP is then incorporated into both RNA and DNA, leading to the inhibition of their synthesis and ultimately inducing cell death.[6][7] Additionally, this compound has been shown to down-regulate DNA methyltransferase 1 (DNMT1), contributing to its anticancer effects.[7]

The cellular uptake of this compound is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1).[6][7] The expression levels of both hENT1 and UCK2 are therefore critical determinants of this compound efficacy.

Data Presentation

UCK2 Expression and this compound Cytotoxicity

The sensitivity of cancer cell lines to this compound is strongly correlated with the expression of UCK2.[3] Higher UCK2 expression generally leads to increased activation of this compound and greater cytotoxicity.

| Cell Line | Cancer Type | UCK2 mRNA Expression (Relative) | This compound IC50 (µM) | Reference |

| A2780 | Ovarian Carcinoma | High | Data not available in a comparable format | [3] |

| U937 | Leukemic Monocyte Lymphoma | High | Data not available in a comparable format | [3] |

| A549 | Non-Small Cell Lung Cancer | Moderate | ~11.7 (at 63.7% cell growth) | [1] |

| SW1573 | Non-Small Cell Lung Cancer | Low | Data not available in a comparable format | [3] |

| CCRF-CEM | Lymphoblastic Leukemia | Low | Data not available in a comparable format | [3] |

| SUIT-2 | Pancreatic Ductal Adenocarcinoma | Data not available in a comparable format | ~0.6 | [6][8] |

| PDAC-3 | Pancreatic Ductal Adenocarcinoma | Data not available in a comparable format | ~1.0 | [6][8] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | High (FPKM score) | ~11.0 | [6][8] |

Note: The table presents a compilation of data from multiple sources. Direct quantitative comparison of UCK2 mRNA expression across all cell lines is challenging due to variations in experimental methodologies between studies. The provided IC50 values were determined using the Sulforhodamine B (SRB) assay.

Correlation of UCK2 Expression with Enzyme Activity and Metabolite Formation

A strong positive correlation exists between UCK2 mRNA expression and the enzymatic activity of UCK, as measured by the phosphorylation of radiolabeled this compound.[2][3] This correlation extends to the formation of this compound metabolites within cancer cells.

| Parameter | Correlation with UCK2 mRNA Expression (r-value) | Cell Type | Reference |

| UCK Enzyme Activity ([3H]-RX-3117 as substrate) | 0.803 | Tumor Cell Lines | [2][3] |

| UCK Enzyme Activity ([3H]-RX-3117 as substrate) | 0.915 | Xenograft Cells | [2][3] |

| This compound Monophosphate (this compound-MP) Formation (at 120 min) | 0.8891 | Tumor Cell Lines | [1] |

| This compound Diphosphate (this compound-DP) Formation (at 120 min) | 0.5634 | Tumor Cell Lines | [1] |

| This compound Triphosphate (this compound-TP) Formation (at 120 min) | 0.0259 | Tumor Cell Lines | [1] |

Note: The correlation for the formation of di- and tri-phosphate metabolites is lower, suggesting that other downstream enzymatic steps also influence their accumulation.

Experimental Protocols

UCK2 Enzyme Activity Assay

This protocol describes the measurement of UCK activity using radiolabeled [3H]-RX-3117 as a substrate.

Materials:

-

Cell lysates from cancer cell lines

-

[3H]-RX-3117 (specific activity, e.g., 90.5 mCi/mmol)

-

ATP solution

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare cell lysates from the desired cancer cell lines.

-

Set up the reaction mixture containing cell lysate (protein concentration to be optimized), reaction buffer, ATP, and [3H]-RX-3117 (e.g., 10 µM).[2]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).[2]

-

Separate the phosphorylated [3H]-RX-3117 metabolites (this compound-MP, -DP, -TP) from the parent compound using thin-layer chromatography (TLC).[2]

-

Quantify the radioactivity of the spots corresponding to the metabolites using a scintillation counter.

-

Calculate the enzyme activity as the rate of formation of phosphorylated products per unit of protein per unit of time.

siRNA-Mediated Knockdown of UCK2

This protocol outlines the procedure for downregulating UCK2 expression in cancer cell lines to validate its role in this compound activation.

Materials:

-

Cancer cell lines (e.g., A549, SW1573)

-

UCK2-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Culture medium with and without antibiotics

-

Reagents for qRT-PCR and Western blotting

Procedure:

-

Seed cells in multi-well plates to achieve a desired confluency (e.g., 50-70%) at the time of transfection.

-

Prepare the siRNA-transfection reagent complexes in a serum-free medium according to the manufacturer's instructions.

-

Add the complexes to the cells and incubate for a specified period (e.g., 4-6 hours).

-

Replace the transfection medium with a complete culture medium.

-

After a suitable incubation period (e.g., 48-72 hours) to allow for UCK2 knockdown, proceed with downstream experiments such as cytotoxicity assays or Western blotting.[3]

-

Confirm the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blotting) levels.[3]

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines.[6][9]

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[9]

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).[6]

-

Fix the cells by gently adding cold TCA (10% final concentration) and incubating for 1 hour at 4°C.[9]

-

Wash the plates multiple times with water to remove the TCA and dead cells.

-

Stain the fixed cells with SRB solution (0.4% in 1% acetic acid) for 30 minutes at room temperature.[9]

-

Wash the plates with 1% acetic acid to remove unbound dye.[9]

-

Air-dry the plates and solubilize the bound SRB with 10 mM Tris base solution.[9]

-

Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[9]

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Metabolic activation pathway of this compound.

Experimental Workflows

Caption: Workflow for UCK2 knockdown and cytotoxicity testing.

Caption: Workflow for the UCK enzyme activity assay.

Conclusion

The selective activation of this compound by UCK2 in cancer cells provides a strong rationale for its development as a targeted anticancer agent. The data presented in this guide highlight the critical role of UCK2 expression as a predictive biomarker for this compound sensitivity. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and to develop robust assays for patient stratification in clinical settings. Future research should focus on obtaining more comprehensive quantitative data on the enzyme kinetics of UCK2 with this compound and the intracellular accumulation of its active metabolites to further refine our understanding of its mechanism of action and to optimize its clinical application.

References

- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. canvaxbiotech.com [canvaxbiotech.com]

- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with this compound in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

RX-3117: A Technical Guide to its Inhibition of DNA Methyltransferase 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RX-3117, a novel fluorocyclopentenyl cytosine nucleoside analog, presents a dual mechanism of anticancer activity: induction of DNA damage and, notably, inhibition of DNA methyltransferase 1 (DNMT1). This guide provides an in-depth analysis of the latter, focusing on the core mechanism of DNMT1 inhibition. This compound's primary route of DNMT1 inhibition is not through direct enzymatic competition but via a sophisticated cellular process that leads to the targeted degradation of the DNMT1 protein. This results in global DNA hypomethylation and the re-activation of tumor suppressor genes, contributing to the compound's potent anti-tumor effects, even in gemcitabine-resistant cancers.[1][2][3][4] This document details the molecular pathways, supporting experimental data, and methodologies underpinning this unique mechanism of action.

Core Mechanism of DNMT1 Inhibition: Proteasomal Degradation

Unlike classical DNMT1 inhibitors that act as competitive substrates, this compound instigates a cascade of events culminating in the proteasomal degradation of the DNMT1 protein. This indirect inhibition is a key differentiator of this compound's pharmacological profile. The effect has been observed at the protein level, with less significant changes in DNMT1 mRNA levels, indicating a post-transcriptional regulatory mechanism.[1]

The proposed mechanism involves the following key steps:

-

Trapping of DNMT1 on DNA : Treatment of cancer cell lines with this compound leads to the trapping of DNMT1 on the DNA.[1]

-

Ubiquitination : The trapped DNMT1 protein is subsequently tagged for destruction by an increase in ubiquitination.[1]

-

Cytosolic Translocation : The ubiquitinated DNMT1 is then translocated from the nucleus to the cytosol.[1]

-

Proteasomal Degradation : In the cytosol, the tagged DNMT1 is recognized and degraded by the proteasome.[1] This degradation can be prevented by the use of a proteasome inhibitor, such as bortezomib, which confirms the proteasome's central role in this process.[1]

This degradation-centric mechanism leads to a significant reduction in cellular DNMT1 levels, thereby inhibiting its function in maintaining DNA methylation patterns during cell replication.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated DNMT1 degradation and a general experimental workflow used to elucidate this mechanism.

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

RX-3117: A Novel Strategy to Overcome Gemcitabine Resistance in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine, a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and bladder cancers, is a nucleoside analog that exerts its cytotoxic effects by inhibiting DNA synthesis. However, the development of resistance to gemcitabine is a significant clinical challenge, limiting its therapeutic efficacy. RX-3117, a novel oral cytidine analog, has emerged as a promising agent that can overcome gemcitabine resistance. This technical guide provides a comprehensive overview of the mechanisms of gemcitabine resistance and the multifaceted role of this compound in circumventing these pathways, supported by preclinical data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Understanding Gemcitabine Resistance

The efficacy of gemcitabine is dependent on a series of intracellular processes, including cellular uptake, activation by phosphorylation, and incorporation into DNA. Resistance to gemcitabine can arise from alterations at any of these steps. Key mechanisms include:

-

Reduced Drug Uptake: Decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), the primary transporter responsible for gemcitabine uptake into cancer cells, can limit the intracellular concentration of the drug.[1]

-

Impaired Activation: Gemcitabine is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form (dFdCTP).[2] Downregulation of dCK activity is a common mechanism of gemcitabine resistance.[2]

-

Increased Drug Inactivation: The enzyme cytidine deaminase (CDA) rapidly metabolizes gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[3] Overexpression of CDA can lead to enhanced drug inactivation and resistance.

-

Alterations in Drug Targets: Increased expression of the M1 and M2 subunits of ribonucleotide reductase (RRM1 and RRM2), the enzyme responsible for producing deoxynucleotides for DNA synthesis, can counteract the inhibitory effects of dFdCTP.[2]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can mitigate the DNA damage induced by gemcitabine incorporation.

-

Activation of Pro-survival Signaling Pathways: Pathways such as Hedgehog, Wnt, and Notch can be reactivated in gemcitabine-resistant cancer cells, promoting cell survival and proliferation.[1]

This compound: A Dual-Action Nucleoside Analog

This compound (fluorocyclopentenyl cytosine) is a next-generation oral cytidine analog with a unique pharmacological profile that allows it to bypass several key mechanisms of gemcitabine resistance.[3][4] Its distinct mechanism of action involves a dual attack on cancer cells: inhibition of DNA and RNA synthesis and epigenetic modulation through the downregulation of DNA methyltransferase 1 (DNMT1).[4][5]

Bypassing Gemcitabine Resistance Mechanisms

1. Alternative Activation Pathway: A pivotal difference between this compound and gemcitabine lies in their activation pathways. While gemcitabine relies on dCK for its initial phosphorylation, this compound is selectively activated by uridine-cytidine kinase 2 (UCK2).[4][6] UCK2 is often overexpressed in tumor cells, providing a targeted activation of this compound within the cancerous tissue.[7] This circumvents resistance mechanisms involving dCK downregulation.[8]

2. Insensitivity to Cytidine Deaminase: Unlike gemcitabine, this compound is a poor substrate for cytidine deaminase (CDA).[3][8] This resistance to degradation by CDA results in a longer plasma half-life and increased oral bioavailability, allowing for sustained therapeutic concentrations.[9]

3. Efficacy in dCK-Deficient and Gemcitabine-Resistant Models: Preclinical studies have consistently demonstrated the potent antitumor activity of this compound in cancer cell lines and xenograft models that are resistant to gemcitabine due to low dCK activity.[10][11]

Dual Mechanism of Action

Once activated by UCK2, this compound is converted to its triphosphate form and incorporated into both RNA and DNA, leading to the inhibition of their synthesis and ultimately inducing apoptosis.[8]

Furthermore, this compound exhibits a distinct epigenetic mechanism by downregulating DNA methyltransferase 1 (DNMT1).[5][12] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns. Its inhibition by this compound can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, contributing to its anticancer effects.[12]

Quantitative Preclinical Data

Numerous preclinical studies have demonstrated the superior efficacy of this compound compared to gemcitabine, particularly in gemcitabine-resistant cancer models. The following tables summarize key quantitative data from these studies.

| Cell Line/Xenograft Model | Gemcitabine Tumor Growth Inhibition (TGI) | This compound Tumor Growth Inhibition (TGI) | Reference |

| Colo 205 (Colon) | 28% | 100% | [13] |

| H460 (Non-small cell lung) | 30% | 78% | [13] |

| H69 (Small cell lung) | 25% | 62% | [13] |

| CaSki (Cervical) | 0% | 66% | [13] |

| CTG-0298 (Pancreatic Tumorgraft™) | 38% | 76% | [13] |

Table 1: Comparative Efficacy of Gemcitabine and this compound in Xenograft Models.[13]

| Cell Line | Gemcitabine IC50 (µM) | This compound IC50 (µM) | Reference |

| Gemcitabine-sensitive cell lines | Varies | 0.4 - >30 | [8] |

| Gemcitabine-resistant variants | High | 0.4 - >30 | [8] |

Table 2: In Vitro Cytotoxicity of Gemcitabine and this compound.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental designs discussed, the following diagrams have been generated using Graphviz.

Caption: Gemcitabine metabolism and mechanisms of resistance.

Caption: this compound mechanism of action to overcome resistance.

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Lines and Culture Conditions

-

Cell Lines: A panel of human cancer cell lines, including gemcitabine-sensitive and resistant variants (e.g., A549 and SW1573 non-small cell lung cancer lines), were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (SRB Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to attach overnight.

-

Drug Treatment: Cells were treated with a range of concentrations of this compound or gemcitabine for 72 hours.

-

Cell Fixation: After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Plates were washed with water and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base.

-

Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

UCK2 siRNA Knockdown and Chemosensitivity Assay

-

siRNA Transfection: A549 and SW1573 cells were transfected with siRNA targeting UCK1 or UCK2, or with a non-targeting control siRNA, using a suitable transfection reagent according to the manufacturer's protocol.

-

Confirmation of Knockdown: The efficiency of UCK1 and UCK2 knockdown was confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting 48-72 hours post-transfection.

-

Chemosensitivity Assay: Transfected cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed after 72 hours using the SRB assay as described above to determine the effect of UCK2 knockdown on this compound sensitivity.

Western Blot Analysis for DNMT1

-

Cell Lysis: Cells treated with this compound or a vehicle control were lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against DNMT1 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.

Human Tumor Xenograft Models

-

Animals: Female athymic nude mice (4-6 weeks old) were used.

-

Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) were subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.

-

Treatment: When tumors reached a predetermined size (e.g., 100-200 mm^3), mice were randomized into treatment groups. This compound was administered orally (e.g., daily or on a specific schedule), while gemcitabine was administered intraperitoneally.

-

Efficacy Evaluation: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Analysis of this compound Nucleotide Accumulation

-

Cell Treatment and Extraction: Cancer cells were incubated with radiolabeled or unlabeled this compound. Intracellular nucleotides were then extracted using a suitable method (e.g., perchloric acid extraction).

-

LC-MS/MS Analysis: The extracted samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentrations of this compound and its phosphorylated metabolites (this compound-MP, -DP, and -TP).

Conclusion

This compound represents a significant advancement in the development of nucleoside analogs for cancer therapy. Its unique activation by the tumor-associated enzyme UCK2, its resistance to degradation by CDA, and its dual mechanism of action involving both the inhibition of DNA/RNA synthesis and epigenetic modulation through DNMT1 downregulation, collectively contribute to its ability to overcome common mechanisms of gemcitabine resistance. The robust preclinical data demonstrating its superior efficacy in gemcitabine-resistant models provide a strong rationale for its continued clinical development as a promising new treatment option for a variety of solid tumors. This technical guide provides a foundational understanding of the science behind this compound and its potential to address the unmet need for effective therapies in patients with gemcitabine-refractory cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Thioguanine and zebularine down-regulate DNMT1 and globally demethylate canine malignant lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Unraveling the Pharmacodynamics of Oral RX-3117: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RX-3117 is an orally administered small molecule cytidine analog that has demonstrated promising anti-tumor activity in a range of preclinical and clinical studies. Its unique mechanism of action and favorable pharmacokinetic profile, particularly its resistance to degradation by cytidine deaminase, position it as a potential therapeutic agent for various solid tumors, including those resistant to existing nucleoside analogs like gemcitabine. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical trial outcomes.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism that disrupts cellular processes essential for tumor growth.[1][2] The key steps involved in its mechanism of action are:

-

Cellular Uptake: this compound enters cancer cells via the human equilibrative nucleoside transporter (hENT1).[3][4]

-

Activation: Unlike gemcitabine, which is activated by deoxycytidine kinase (dCK), this compound is selectively phosphorylated by uridine-cytidine kinase 2 (UCK2) to its active monophosphate form (this compound-MP).[1][5][6] UCK2 is notably overexpressed in tumor cells, leading to selective activation of the drug in cancerous tissues.[1][7][8] This initial phosphorylation is the rate-limiting step in its activation.

-

Conversion to Triphosphate: this compound-MP is further phosphorylated to its active diphosphate (this compound-DP) and triphosphate (this compound-TP) forms.

-

Incorporation into RNA and DNA: this compound-TP is incorporated into both RNA and DNA, leading to the inhibition of their synthesis and function.[9]

-

Inhibition of DNA Methyltransferase 1 (DNMT1): this compound has been shown to downregulate the expression of DNMT1, an enzyme crucial for maintaining DNA methylation patterns.[2][9] Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes.[2]

This dual mechanism of action, involving both DNA/RNA damage and epigenetic modification, contributes to its potent anti-tumor activity.[1][2]

Signaling Pathway Diagram

Preclinical Pharmacodynamics

Numerous preclinical studies have evaluated the in vitro and in vivo efficacy of this compound in various cancer models.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity across a broad panel of human cancer cell lines. The sensitivity to this compound has been shown to correlate with the expression levels of UCK2.[5]

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer | Breast | 0.18[2] |

| Lung Cancer | Lung | 0.25[2] |

| Colon Cancer | Colon | 0.28[2] |

| A2780 | Ovarian | Sensitive |

| U937 | Lymphoma | Sensitive |

| SW1573 | Lung | Insensitive |

| CCRF-CEM | Leukemia | Least Sensitive[9] |

In Vivo Anti-Tumor Efficacy in Xenograft Models

Oral administration of this compound has shown significant tumor growth inhibition (TGI) in various human tumor xenograft models, including those resistant to gemcitabine.[10][11]

| Tumor Model | Cancer Type | This compound TGI (%) | Gemcitabine TGI (%) |

| Colo 205 | Colon | 100[10] | 28[10] |

| H460 | Non-small cell lung | 78[10] | 30[10] |

| H69 | Small cell lung | 62[10] | 25[10] |

| CaSki | Cervical | 66[10] | 0[10] |

| CTG-0298 | Pancreatic (Primary) | 76[4][10] | 38[4][10] |

Experimental Protocol: Xenograft Tumor Model Studies

A generalized experimental workflow for assessing the in vivo efficacy of this compound in xenograft models is as follows:

-

Cell Implantation: Human cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[10]

-

Tumor Growth: Tumors are allowed to grow to a target size.[4]

-

Group Allocation: Mice are randomized into treatment and control groups.[4]

-

Drug Administration: this compound is administered orally at various doses and schedules. A vehicle control is administered to the control group. Gemcitabine or other standard-of-care agents may be used as comparators.[4]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.[4]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment.

Clinical Pharmacodynamics

This compound has been evaluated in several clinical trials to determine its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors.

Phase I/II Clinical Trial Data

A multicenter Phase I/II study investigated this compound in combination with nab-paclitaxel for the first-line treatment of metastatic pancreatic cancer.[7][8]

| Parameter | Value |

| Recommended Phase 2 Dose (RP2D) | 700 mg/day (oral)[7][8] |

| Dosing Schedule | 5 consecutive days with 2 days off per week, for 3 weeks of a 4-week cycle[7][8] |

| Overall Response Rate (ORR) | 23.1%[7][8] |

| Disease Control Rate (DCR) | 74.4%[7][8] |

| Common Adverse Events | Diarrhea, nausea, fatigue[7][8] |

Another Phase IIa study evaluated single-agent this compound in patients with advanced urothelial cancer.[12]

| Parameter | Value |

| Dosing | 700 mg/day (oral)[12] |

| Disease Control at 4 months | 19% of evaluable patients[12] |

| Responses | 1 complete response (patient on treatment for over 14 months), 5 stable disease ≥ 4 months[12] |

Conclusion

The pharmacodynamics of oral this compound are characterized by a unique, tumor-selective activation mechanism and a dual mode of action involving both nucleic acid disruption and epigenetic modulation. Preclinical studies have consistently demonstrated its potent anti-tumor efficacy, particularly in models resistant to standard-of-care therapies. Early clinical data in advanced solid tumors, such as pancreatic and urothelial cancers, have shown encouraging signs of anti-tumor activity with a manageable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various oncology settings.

References

- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Novel Cytidine Analog, this compound, Shows Potent Efficacy in Xenograft Models, even in Tumors that Are Resistant to Gemcitabine | Anticancer Research [ar.iiarjournals.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]

- 6. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma - ProQuest [proquest.com]

- 9. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rexahn Pharmaceuticals, Inc. Announces Publication Of Preclinical Data For this compound Demonstrating Effectiveness Against Gemcitabine Resistant Human Cancer Cells - BioSpace [biospace.com]

- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

The Nucleoside Analog RX-3117: A Modulator of Cell Cycle Progression in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RX-3117 is a novel, orally available, small-molecule nucleoside analog that has demonstrated potent anti-tumor activity in a broad range of cancer cell lines and preclinical xenograft models, including those resistant to existing therapies like gemcitabine.[1][2][3][4] Its unique dual mechanism of action, involving both incorporation into DNA and RNA to disrupt synthesis and the epigenetic modulation of gene expression through the downregulation of DNA methyltransferase 1 (DNMT1), positions it as a promising therapeutic agent.[1][5][6] This technical guide provides a comprehensive overview of the core mechanisms by which this compound affects cell cycle progression in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a multifaceted approach that ultimately leads to cell cycle arrest and apoptosis.

Selective Activation in Cancer Cells

This compound is a prodrug that requires intracellular activation. This activation is initiated by the enzyme uridine-cytidine kinase 2 (UCK2), which is highly expressed in tumor cells but has limited expression in normal tissues.[5][7][8] This tumor-selective expression of UCK2 contributes to the targeted action of this compound, potentially minimizing off-target toxicities.[5] UCK2 phosphorylates this compound to its monophosphate form, which is then further phosphorylated to the active triphosphate metabolite.[8]

Dual Anti-neoplastic Effects

The activated triphosphate form of this compound has a dual mechanism of action:

-

Inhibition of DNA and RNA Synthesis: As a cytidine analog, the triphosphate metabolite of this compound is incorporated into both DNA and RNA strands during replication and transcription.[1][4] This incorporation disrupts the elongation process, leading to the inhibition of both DNA and RNA synthesis, which ultimately triggers cell cycle arrest and apoptotic cell death.[4][9]

-

Epigenetic Modulation via DNMT1 Downregulation: this compound has been shown to downregulate the expression of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns.[1][5][6] This leads to global hypomethylation and the re-expression of silenced tumor suppressor genes, contributing to the anti-cancer effect.[2][10]

Effect on Cell Cycle Progression

This compound has been demonstrated to significantly alter the distribution of cancer cells within the cell cycle, primarily inducing a G1 phase arrest and a reduction in the G2/M phase population.[11]

G1 Phase Arrest

Reduction in G2/M Phase

Concurrently with the G1 arrest, treatment with this compound led to a significant decrease in the percentage of cells in the G2/M phase.[11] This effect may be linked to the role of PKMYT1, a protein kinase that negatively regulates the G2/M transition by phosphorylating and inactivating CDK1.[11][12] Studies on this compound resistant cells have shown an enrichment of pathways related to cell cycle regulation, with PKMYT1 being a key factor.[11] This suggests that the sensitivity to this compound may be linked to the regulation of the G2/M checkpoint.

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound on cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines [11]

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| A549 | Control | 45.3 | 35.1 | 19.6 |

| 1 µM this compound (24h) | 58.2 | 28.5 | 13.3 | |

| SW1573 | Control | 50.1 | 30.2 | 19.7 |

| 1 µM this compound (24h) | 62.5 | 25.3 | 12.2 |

Table 2: Downregulation of DNMT1 and Re-expression of Tumor Suppressor Genes by this compound in A549 NSCLC Cells [1]

| Treatment | DNMT1 Protein Level (Ratio to β-actin) | MGMT Protein Level (Ratio to β-actin) | E-cadherin Protein Level (Ratio to β-actin) |

| Control | 1.00 | 0.15 | 0.20 |

| 1 µM this compound (24h) | 0.45 | 0.60 | 0.75 |

| 10 µM this compound (24h) | Not Reported | Not Reported | 1.20 |

Table 3: Re-expression of p16 Tumor Suppressor Gene by this compound in SW1573 NSCLC Cells [1]

| Treatment | p16 Protein Level (Ratio to β-actin) |

| Control | 0.10 |

| 1 µM this compound (24h) | 0.40 |

| 10 µM this compound (24h) | 0.95 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with this compound at the desired concentration and time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DNMT1, p16, Cyclin D1, CDK4, Cyclin B1, Cdc2, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Signaling Pathways

Caption: this compound signaling pathway from activation to cellular effects.

Experimental Workflow

Caption: General experimental workflow for studying this compound's effects.

Logical Relationships

Caption: Logical flow of this compound's mechanism of action.

References

- 1. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Cellular Uptake and Activation of RX-3117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation pathways of RX-3117, a novel nucleoside analog with promising anti-cancer properties. The information presented herein is synthesized from publicly available preclinical and clinical research data.

Executive Summary